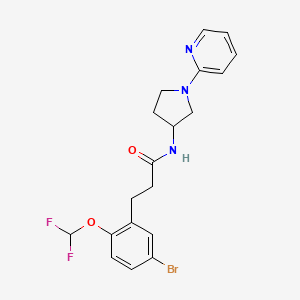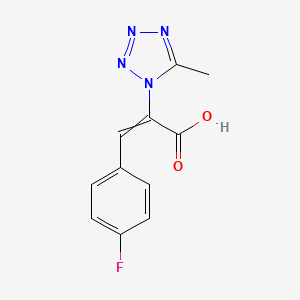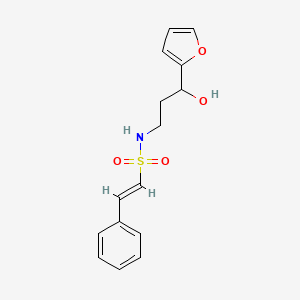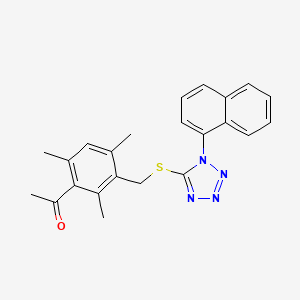![molecular formula C15H14N4O2S B2577014 Methyl 2-(benzylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 907971-20-4](/img/structure/B2577014.png)
Methyl 2-(benzylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-(benzylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is a derivative of pyrimidine, which is a class of compounds that have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . This compound is a part of a series of novel triazole-pyrimidine-based compounds .
Synthesis Analysis
The synthesis of such compounds involves a series of steps, including the design, synthesis, and characterization by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The exact synthesis process for this specific compound is not detailed in the available resources.Aplicaciones Científicas De Investigación
- BMTP serves as a crucial intermediate in the synthesis of triazolopyrimidines, which exhibit diverse biological activities. Researchers utilize BMTP as a building block to create novel compounds with potential therapeutic effects .
- BMTP has been investigated in hydrogen–deuterium (H–D) exchange reactions. When dissolved in a CD3OD solvent, no exchange occurs. However, upon adding a small amount of NaOD, significant H–D exchange is observed. Researchers study the exchange rates at different temperatures and NaOD concentrations. This information can be instructive for understanding ring-open reactions of 1,2,4-triazolo[1,5-a]pyrimidine derivatives .
- BMTP derivatives have been used as reactants for synthesizing ruthenium (II)-Hmtpo complexes. Additionally, BMTP-based compounds serve as dihydroorotate dehydrogenase inhibitors with potential antimalarial activity .
- Investigations have explored BMTP’s pharmacological activity related to its binding to HIV TAR RNA. Understanding these interactions may contribute to antiviral drug development .
- Researchers have synthesized novel 1,2,4-triazolo[1,5-a]pyrimidine derivatives using BMTP as a starting compound. These derivatives often contain 1,2,4-triazole-5-thione Schiff-base units, which could have various biological properties .
Synthesis of Triazolopyrimidines
Hydrogen–Deuterium Exchange Studies
Ruthenium Complexes and Antimalarial Activity
Binding to HIV TAR RNA
1,2,4-Triazolo[1,5-a]pyrimidine Derivatives
Contributions to Medicinal Chemistry
Direcciones Futuras
The study indicates that the novel scaffolds of triazole-pyrimidine-based compounds, including “Methyl 2-(benzylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate”, can potentially be developed as neuroprotective and anti-neuroinflammatory agents . This suggests a promising future direction in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury.
Mecanismo De Acción
Target of Action
Methyl 2-(benzylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine class of compounds . This class of compounds has been reported to exhibit significant biological activities, including acting as inhibitors of cyclic adenosine 3′,5′-monophosphate (cAMP) phosphodiesterase (PDE) . Therefore, it can be inferred that Methyl 2-(benzylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate may also target PDE enzymes.
Mode of Action
As a potential PDE inhibitor , it may bind to the active site of the enzyme, preventing the breakdown of cAMP. This would result in increased levels of cAMP within the cell, leading to a variety of downstream effects depending on the specific cell type and signaling pathways involved.
Biochemical Pathways
The primary biochemical pathway affected by Methyl 2-(benzylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, as a potential PDE inhibitor, would be the cAMP signaling pathway . By inhibiting PDE and thus increasing cAMP levels, it could affect numerous downstream pathways regulated by cAMP, including pathways involved in cell proliferation, inflammation, and other cellular responses.
Pharmacokinetics
It has been observed that related compounds in the [1,2,4]triazolo[1,5-a]pyrimidine class undergo hydrogen-deuterium (h-d) exchange in the presence of a base . This could potentially affect the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, influencing its bioavailability.
Result of Action
The molecular and cellular effects of Methyl 2-(benzylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate would depend on its specific targets and the cells in which it is active. As a potential PDE inhibitor, its primary effect would likely be an increase in intracellular cAMP levels . This could lead to a variety of cellular responses, including changes in gene expression, cell proliferation, and inflammation, among others.
Action Environment
The action of Methyl 2-(benzylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate could be influenced by various environmental factors. For instance, it has been observed that related compounds undergo H-D exchange in the presence of a base . This suggests that the compound’s action, efficacy, and stability could be influenced by the pH of its environment. Other factors, such as temperature and the presence of other molecules or drugs, could also potentially influence its action.
Propiedades
IUPAC Name |
methyl 2-benzylsulfanyl-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-10-12(13(20)21-2)8-16-14-17-15(18-19(10)14)22-9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPJRHCPZYLPCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=NC(=NN12)SCC3=CC=CC=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(benzylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-(trifluoromethyl)phenyl)urea](/img/structure/B2576931.png)

![2,4-Dibromo-6-[(2-methoxyanilino)methyl]benzenol](/img/structure/B2576934.png)
![N-(2,5-difluorophenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2576935.png)

![(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B2576941.png)





![Methyl 2-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2576949.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2576950.png)
acetate](/img/structure/B2576954.png)